molecular formula C17H21NO6 B10788748 Mycophenolic hydroxamic acid

Mycophenolic hydroxamic acid

Cat. No.: B10788748
M. Wt: 335.4 g/mol
InChI Key: XUEGRBSFQYYISJ-RUDMXATFSA-N
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Description

Mycophenolic hydroxamic acid is a derivative of mycophenolic acid, a compound known for its immunosuppressive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolic hydroxamic acid involves the reaction of mycophenolic acid with hydroxylamine hydrochloride and triethylamine. The reaction mixture is stirred for several hours, followed by evaporation and washing with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Mycophenolic hydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and other substituted compounds .

Scientific Research Applications

Mycophenolic hydroxamic acid has a wide range of scientific research applications:

Mechanism of Action

Mycophenolic hydroxamic acid exerts its effects by inhibiting histone deacetylase, an enzyme that removes acetyl groups from histone proteins. This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression. The compound targets the active site of histone deacetylase, binding to the zinc ion and preventing the enzyme from interacting with its substrates .

Comparison with Similar Compounds

Uniqueness: Mycophenolic hydroxamic acid is unique due to its dual role as an immunosuppressant and histone deacetylase inhibitor. This dual functionality makes it a valuable compound for research in both immunology and epigenetics .

Properties

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

IUPAC Name

(E)-N-hydroxy-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C17H21NO6/c1-9(5-7-13(19)18-22)4-6-11-15(20)14-12(8-24-17(14)21)10(2)16(11)23-3/h4,20,22H,5-8H2,1-3H3,(H,18,19)/b9-4+

InChI Key

XUEGRBSFQYYISJ-RUDMXATFSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NO)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NO)O

Origin of Product

United States

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